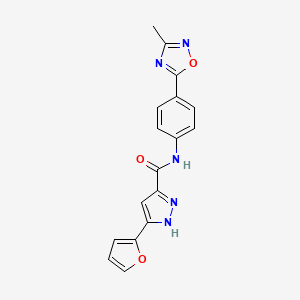

3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of precursor molecules. The general synthetic route includes:

- Formation of the pyrazole ring through the reaction of furan derivatives with hydrazine derivatives.

- Introduction of the oxadiazole moiety via cyclization reactions involving appropriate carboxylic acids or hydrazides.

- Final modifications to achieve the desired carboxamide functionality.

Antimicrobial Activity

Research indicates that compounds related to pyrazole derivatives exhibit promising antimicrobial properties. For instance, derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. In vitro studies suggest that these compounds can be effective against a range of bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, it has demonstrated cytotoxic effects against several cancer cell lines such as:

- Human colorectal carcinoma (HCT-116)

- Human breast adenocarcinoma (MCF-7)

- Human liver carcinoma (HepG2)

- Human lung carcinoma (A549)

In these studies, the compound exhibited IC50 values indicating effective inhibition of cell proliferation . Mechanistically, it may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various in vivo models. For example, in a carrageenan-induced paw edema model, certain derivatives displayed up to 85% inhibition compared to standard anti-inflammatory drugs .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with critical metabolic pathways.

- Anticancer Mechanism : The compound induces apoptosis through caspase activation and alters signaling pathways involved in cell survival.

- Anti-inflammatory Mechanism : It modulates the expression of cytokines and chemokines involved in inflammatory responses.

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer properties of various pyrazole derivatives, this compound was found to significantly reduce cell viability in HepG2 cells at concentrations as low as 6 µM. The activation of apoptotic markers was confirmed via flow cytometry analysis .

Case Study 2: Anti-inflammatory Activity

In an animal model for inflammation, compounds similar to this compound showed a dose-dependent reduction in edema formation. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound relative to similar structures, a comparison table is included below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Effective against E. coli, S. aureus | Significant cytotoxicity against HCT116 and MCF7 | High inhibition of TNFα and IL6 |

| 5-(Furan-2-yl)-1H-pyrazole | Moderate activity against Gram-positive bacteria | Moderate cytotoxicity against A549 cells | Lower anti-inflammatory effects |

| 3-Amino-pyrazole derivatives | Variable effectiveness depending on substitution | High activity against multiple cancer lines | Comparable anti-inflammatory effects |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole and oxadiazole moieties. For instance:

- A derivative similar to 3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide exhibited significant growth inhibition against various cancer cell lines. The percent growth inhibitions (PGIs) against specific cancer lines were reported as follows:

Antimicrobial Activity

Compounds with similar structures have demonstrated notable antimicrobial properties. The presence of the furan and oxadiazole rings enhances their interaction with microbial targets. For example:

| Compound Type | Biological Activity |

|---|---|

| 1,3,4-Oxadiazole Derivatives | Antimicrobial and anticancer |

| 1,3-Thiadiazole Derivatives | Antiviral and anti-inflammatory |

| Benzothiazole Compounds | Antitubercular activity |

The structural combination of oxadiazole and furan may confer unique mechanisms of action against microbial pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. The incorporation of specific substituents can modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models.

Case Studies

Several case studies have explored the pharmacological effects of compounds with similar structures:

- Anticancer Studies : Investigations into the efficacy of pyrazole derivatives against human cancer cell lines have shown promising results, leading to further exploration in clinical settings.

- Antimicrobial Evaluations : Studies focusing on the interaction between oxadiazole derivatives and bacterial enzymes have demonstrated significant inhibitory effects on bacterial growth.

- Inflammation Models : Animal studies assessing the anti-inflammatory properties of these compounds have indicated potential therapeutic benefits in treating chronic inflammatory conditions.

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c1-10-18-17(25-22-10)11-4-6-12(7-5-11)19-16(23)14-9-13(20-21-14)15-3-2-8-24-15/h2-9H,1H3,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPBLCBDJWSPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.